
6-beta-Naloxol (D5 hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of 6-beta-Naloxol (D5 hydrochloride) involves the synthesis of its deuterium-labeled analogue. The synthetic route typically includes the following steps:
Synthesis of the base compound:
Deuterium labeling: The deuterium atoms are introduced into the compound to form 6-beta-Naloxol (D5 hydrochloride).
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
化学反应分析
6-beta-Naloxol (D5 hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-beta-Naloxol (D5 hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of opioid antagonists.
Biology: It is used in biological research to study the interactions between opioid receptors and antagonists.
Medicine: It is used in medical research to develop new treatments for opioid addiction and overdose.
Industry: It is used in the pharmaceutical industry to develop new drugs and therapies
作用机制
The mechanism of action of 6-beta-Naloxol (D5 hydrochloride) involves its interaction with opioid receptors. It acts as a competitive inhibitor of the μ-opioid receptor, blocking the effects of opioid agonists. This interaction prevents the activation of the receptor and the subsequent signaling pathways, thereby reversing the effects of opioids .
相似化合物的比较
6-beta-Naloxol (D5 hydrochloride) is similar to other opioid antagonists, such as naloxone and naloxegol. its deuterium labeling provides unique advantages, including increased stability and reduced metabolic degradation . This makes it a valuable tool in research and drug development.
Similar Compounds
- Naloxone
- Naloxegol
- Naltrexone
属性
分子式 |
C19H24ClNO4 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC 名称 |
(4R,4aS,7R,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14-,17+,18+,19-;/m1./s1/i1D2,2D,8D2; |
InChI 键 |
VFEZXRHXAKHILC-WLVUUEHOSA-N |
手性 SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O)[2H].Cl |
规范 SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



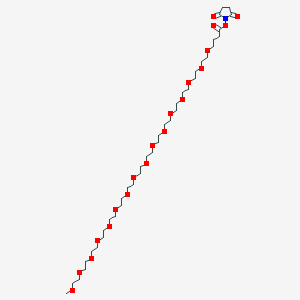
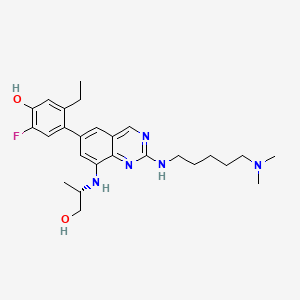
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)
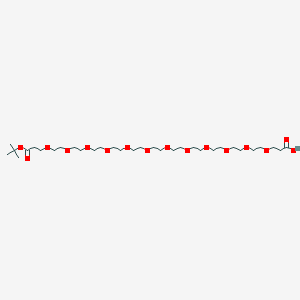

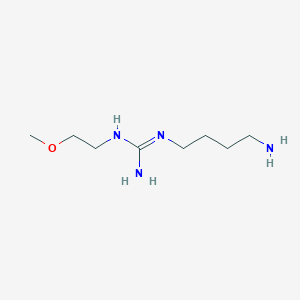
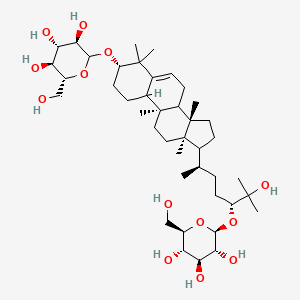
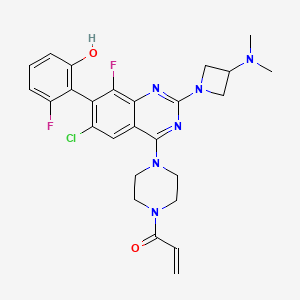
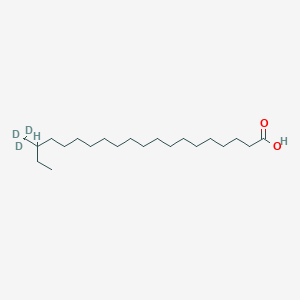
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)
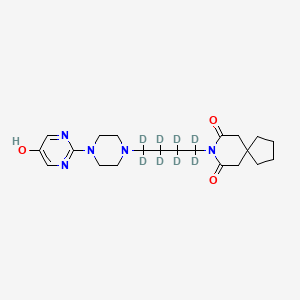
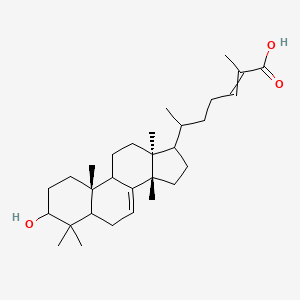
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
